![molecular formula C17H19ClN4O3 B2531788 3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2034364-27-5](/img/structure/B2531788.png)
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
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Overview
Description
The compound "3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one" is a complex molecule that appears to be related to various pyridine and pyrimidinone derivatives. These types of compounds have been studied for their potential biological activities, including insecticidal, fungicidal, and antimicrobial properties .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the reaction of chlorinated pyridines with dihydropyrimidinones. For example, 2-Chloro-5-(chloromethyl)-pyridine has been reacted with 3,4-dihydropyrimidin-2(1H)-ones to afford carboxylates or ethanones in good yields . Similarly, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has been reported using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, followed by a series of condensation, cyclization, and methylation steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of pyridine derivatives has been confirmed by IR, 1H NMR, EI-MS, and elemental analyses, with some compounds further characterized by single crystal X-ray diffraction . The crystal structure of a zwitterionic pyrido[3,2-d]pyrimidin-1-ium derivative has been studied, revealing interesting binding interactions and hydrogen bonding in the crystal lattice .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. Oxidative amination of chlorinated pyrimidines with primary alkylamines can lead to amino derivatives, while reactions with secondary amines can result in the annelation of a pyrrole moiety . Additionally, the Sonogashira cross-coupling reaction has been used to introduce alkynes into the pyrimidine framework . These reactions could be relevant to the functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrimidinone derivatives are influenced by their molecular structure. The presence of chloro groups and the substitution pattern on the pyridine and pyrimidine rings can affect their reactivity and biological activity. The antimicrobial activity of some new pyrimidinone and oxazinone derivatives has been evaluated, with several compounds showing good antibacterial and antifungal activities . These properties are important for the potential application of these compounds as antimicrobial agents.
Scientific Research Applications
Supramolecular Structures and Molecular Recognition
Research on similar pyrimidine derivatives has focused on their supramolecular structures, demonstrating how hydrogen bonding, aromatic π-π stacking, and other non-covalent interactions can influence molecular assembly and recognition processes. These studies shed light on the potential of pyrimidine derivatives in understanding nucleic acid structures and their functions, highlighting their relevance in supramolecular chemistry and molecular biology (Yuan Cheng et al., 2011).
Heterocyclic Chemistry and Synthesis
The synthesis and characterization of pyrimidine derivatives, including those with pyridine and pyrrolidine moieties, have been explored for their stability and structural properties. Such research contributes to the broader field of heterocyclic chemistry, offering insights into the synthesis routes and stabilization mechanisms of complex organic compounds (A. Schmidt, 2002).
Biological and Pharmacological Potential
Compounds containing pyrimidine and related heterocyclic structures have been evaluated for their insecticidal, antimicrobial, and plant growth-stimulating effects. These studies suggest that pyrimidine derivatives could serve as leads for the development of new agrochemicals and antimicrobial agents, underscoring their significance in pharmaceutical and agricultural research (V. A. Pivazyan et al., 2019).
Molecular Modeling and Drug Design
Investigations into the electronic structures, natural bonding orbital (NBO) analysis, and non-linear optical (NLO) properties of pyrimidine derivatives through DFT studies highlight their potential applications in medicinal chemistry and materials science. Such computational studies are crucial for designing molecules with desired properties, including drug candidates and NLO materials (A. Hussain et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-11-12(2)20-10-22(17(11)24)9-16(23)21-6-4-13(8-21)25-15-3-5-19-7-14(15)18/h3,5,7,10,13H,4,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXBQSZWUQZJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one |
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